molecular formula C51H66N10O15S2 B14756087 CCK Octapeptide, non-sulfated acetate

CCK Octapeptide, non-sulfated acetate

Cat. No.: B14756087
M. Wt: 1123.3 g/mol
InChI Key: FLUXCYYFXKVBJH-ITZXPNBCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CCK Octapeptide, non-sulfated acetate: is a synthetic peptide derived from the C-terminal octapeptide of cholecystokinin (CCK). Cholecystokinin is a neuropeptide and gut hormone that regulates pancreatic enzyme secretion, gastrointestinal motility, and acts as a satiety signal. The non-sulfated form of CCK Octapeptide is specifically designed for research purposes and is not intended for therapeutic use.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CCK Octapeptide, non-sulfated acetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-performance liquid chromatography (HPLC) are commonly used to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: CCK Octapeptide, non-s

Properties

Molecular Formula

C51H66N10O15S2

Molecular Weight

1123.3 g/mol

IUPAC Name

acetic acid;(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C49H62N10O13S2.C2H4O2/c1-73-18-16-34(55-47(70)37(21-28-12-14-30(60)15-13-28)58-44(67)32(50)23-41(62)63)45(68)53-26-40(61)54-38(22-29-25-52-33-11-7-6-10-31(29)33)48(71)56-35(17-19-74-2)46(69)59-39(24-42(64)65)49(72)57-36(43(51)66)20-27-8-4-3-5-9-27;1-2(3)4/h3-15,25,32,34-39,52,60H,16-24,26,50H2,1-2H3,(H2,51,66)(H,53,68)(H,54,61)(H,55,70)(H,56,71)(H,57,72)(H,58,67)(H,59,69)(H,62,63)(H,64,65);1H3,(H,3,4)/t32-,34-,35-,36-,37-,38-,39-;/m0./s1

InChI Key

FLUXCYYFXKVBJH-ITZXPNBCSA-N

Isomeric SMILES

CC(=O)O.CSCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC(=O)O)N

Canonical SMILES

CC(=O)O.CSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(=O)O)N

Origin of Product

United States

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